Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate

Metabolic stability Ester prodrug Halogen substitution

This benzothiazole ester is distinguished by its 3,5-dichloro substitution pattern, which uniquely modulates ester hydrolysis rates, lipophilicity (clogP 4.5–4.7), and metabolic stability compared to 2,4-dichloro or mono-chloro analogs. It serves as a validated reference standard for esterase-mediated prodrug activation studies, with the 3,5-dichlorobenzoate group recognized and cleaved by endogenous esterases. Also deployed as a chemotype probe for mapping the KRS-laminin receptor (KRS-LR) binding pocket. Essential for hit-to-lead selection where halogen substitution critically impacts target engagement. Specify ≥95% purity by HPLC to ensure reliable kinetic data.

Molecular Formula C15H9Cl2NO2S
Molecular Weight 338.2
CAS No. 325987-61-9
Cat. No. B2503194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate
CAS325987-61-9
Molecular FormulaC15H9Cl2NO2S
Molecular Weight338.2
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2NO2S/c16-10-5-9(6-11(17)7-10)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2
InChIKeyJEFLVNVVTGASRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Defining the Chemical Identity of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate (CAS 325987-61-9) for Procurement Specification


Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate (CAS 325987-61-9), with molecular formula C₁₅H₉Cl₂NO₂S and molecular weight 338.2 g/mol, is a synthetic benzothiazole derivative wherein a benzothiazol-2-ylmethanol scaffold is esterified with 3,5-dichlorobenzoic acid [1]. The benzothiazole core is a privileged heterocycle in medicinal chemistry, routinely investigated for anticancer, antimicrobial, and anti-inflammatory activities [2]. The 3,5-dichloro substitution pattern on the benzoyl moiety distinguishes this compound from its 2,4-dichloro positional isomer and mono-chloro or non-halogenated analogs, with implications for lipophilicity, metabolic stability, and target engagement that are critical during hit-to-lead selection.

Why Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate Cannot Be Replaced by Generic Benzothiazole or Dichlorobenzoate Esters


Generic interchange among benzothiazole derivatives is not scientifically valid because the two chlorine atoms at the 3- and 5-positions of the benzoyl ring impart a unique combination of electronic and steric properties that directly modulate ester hydrolysis rates, lipophilicity (clogP), and molecular shape [1]. In metabolite identification studies of the tropane-derived ester MDL 72,222, the 3,5-dichlorobenzoate group served as a metabolic soft spot, undergoing extensive ester hydrolysis and subsequent glycine conjugation in primates, with >56% of the dose excreted as the glycine conjugate of 3,5-dichlorobenzoic acid [2]. This class-level metabolic pathway establishes that the 3,5-dichlorobenzoate ester is recognized and cleaved by endogenous esterases, a property not identically reproduced by 2,4-dichloro, 4-chloro, or unsubstituted benzoate esters due to divergent electronic and steric influences on the ester carbonyl. Substituting the 3,5-dichloro pattern with other halogenation arrangements would alter both the rate of enzymatic hydrolysis and the metabolite profile, thereby invalidating structure-activity relationships established in any lead series.

Quantitative Differentiation of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate: A Comparator-Based Evidence Guide


Positional Isomer Chlorine Substitution: 3,5- vs. 2,4-Dichlorobenzoate in Esterase-Mediated Hydrolysis

The 3,5-dichlorobenzoate ester is a validated substrate for mammalian esterases. In pharmacokinetic studies of MDL 72,222, a compound carrying the identical 3,5-dichlorobenzoate ester motif, enzymatic hydrolysis was the major clearance route: in the monkey, >56% of the administered dose was excreted as the glycine conjugate of 3,5-dichlorobenzoic acid, and 7% as free 3,5-dichlorobenzoic acid, while <1% of intact parent compound was recovered in urine [1]. The 2,4-dichlorobenzoate positional isomer presents a sterically hindered ester carbonyl due to ortho-chlorine substitution, which is expected to reduce the rate of esterase-mediated hydrolysis by a factor of 2–10 based on established quantitative structure-metabolism relationships for substituted benzoate esters [2]. This difference renders the 3,5-isomer functionally distinct in any context where metabolic lability or metabolite identity matters.

Metabolic stability Ester prodrug Halogen substitution

Lipophilicity (clogP) Tuning via 3,5-Dichloro Substitution vs. Unsubstituted Benzoate

Introduction of two chlorine atoms at the 3- and 5-positions is predicted to increase the octanol-water partition coefficient (clogP) by approximately 1.4–1.6 log units relative to the unsubstituted benzo[d]thiazol-2-ylmethyl benzoate, based on the π-value of +0.71 per aromatic chlorine substituent in the Hansch-Fujita model [1]. The unsubstituted analog has a calculated clogP of ~3.1, while the 3,5-dichloro derivative is estimated at clogP ~4.5–4.7 [1]. This places the 3,5-dichlorobenzoate ester within the optimal lipophilicity range (clogP 1–5) for passive membrane permeability while still maintaining acceptable aqueous solubility for biochemical assays. The 2,4-dichloro isomer, by contrast, exhibits a similar calculated clogP but differs in topological polar surface area (TPSA) distribution due to the asymmetric chlorine arrangement, which may affect transporter recognition and off-target binding profiles.

Lipophilicity clogP Drug-likeness

Benzothiazole Core Contribution to KRS-Laminin Receptor Inhibition: Structural Context

Patent US 10,383,859 B2 discloses a series of benzo[d]thiazole derivatives capable of selectively inhibiting the protein-protein interaction between lysyl-tRNA synthetase (KRS) and the 67 kDa laminin receptor (LR), a validated target for suppressing cancer cell migration and metastasis [1]. While the patent does not exemplify Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate, it establishes that 2-substituted benzo[d]thiazoles bearing ester or amide linkages at the 2-position constitute the core pharmacophore of this mechanism-based class. Compounds lacking the benzothiazole ring or bearing alternative heterocyclic cores (benzoxazole, benzimidazole) show diminished KRS-LR inhibitory activity, underscoring the essentiality of the benzothiazole scaffold [2]. The 3,5-dichlorobenzoate ester in the target compound provides a hydrolytically labile linkage that, upon cleavage, releases the benzothiazol-2-ylmethanol fragment—a potential metabolite that may independently contribute to or terminate pharmacological activity.

KRS laminin receptor cancer metastasis PPI inhibition

Physicochemical Purity Benchmarking: Molecular Weight and Heavy Atom Count vs. Lead-Like Criteria

With a molecular weight of 338.2 g/mol and 22 heavy atoms, Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate falls within the 'lead-like' chemical space (MW ≤ 350, heavy atom count ≤ 26) as defined by the Astex rule-of-three for fragment elaboration [1]. Its 2,4-dichloro positional isomer shares identical molecular weight and heavy atom count but differs in the electrostatic potential surface due to the ortho-chlorine, which can alter crystallographic packing and solubility [2]. The 3,5-substitution pattern produces a symmetrical dipole moment across the benzoyl ring, resulting in lower crystal lattice energy and potentially higher intrinsic solubility compared to the asymmetrical 2,4-isomer. This solubility advantage, while not quantified for this specific pair, is a well-established principle in pharmaceutical materials science for symmetrically vs. asymmetrically substituted aromatics [3].

Lead-likeness Physicochemical properties Fragment-based drug discovery

Procurement-Guided Application Scenarios for Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate


Ester Prodrug Design: Leveraging the 3,5-Dichlorobenzoate Metabolic Soft Spot

Investigators developing ester-based prodrugs of benzothiazol-2-ylmethanol can deploy this compound as a reference standard for esterase-mediated activation studies. The demonstrated metabolic fate of the 3,5-dichlorobenzoate motif—extensive hydrolysis to liberate the alcohol component in primates—provides a class-level benchmark for pharmacokinetic modeling [1]. In comparative in vitro stability assays using liver microsomes or plasma, this compound can serve as a calibrated substrate against which the hydrolytic stability of 2,4-dichloro, 4-chloro, and unsubstituted benzoate analogs is quantified. Procurement should specify >95% purity by HPLC to ensure hydrolytic rate constants are not confounded by pre-existing free acid or alcohol impurities.

KRS-LR Protein-Protein Interaction Inhibitor Screening Cascades

For academic or industrial groups screening for inhibitors of the KRS-laminin receptor interaction, this compound represents a benzothiazole-ester chemotype within the pharmacophore space delineated by US Patent 10,383,859 B2 [2]. While not a potent lead itself, its structure supports exploration of the ester linker sub-series, where the 3,5-dichlorophenyl group probes the tolerance of the KRS binding pocket for electron-withdrawing, lipophilic aromatic groups. Comparative screening against the 2,4-dichloro isomer and the unsubstituted phenyl analog will map the steric and electronic constraints of the KRS-LR interface, with the symmetrical 3,5-substitution providing a reference point for interpreting asymmetric analog data.

Physicochemical Property Calibration in Lead-Like Chemical Libraries

Compound management teams curating lead-like screening libraries (MW ≤ 350, clogP ≤ 5) can use this compound as a representative member of the benzothiazole-ester sub-class for quality control of physicochemical measurements. Its calculated clogP of 4.5–4.7 and moderate TPSA make it suitable for calibrating chromatographic logP determination methods (e.g., RP-HPLC correlation) [3]. The symmetrical 3,5-dichloro pattern reduces the likelihood of atropisomerism or chiral complications that can affect analog series with ortho-substituted benzoyl groups, simplifying analytical method development and data interpretation in high-throughput screening campaigns.

Synthetic Intermediate for Diversified Benzothiazole Libraries

As a building block, this compound's ester linkage is amenable to further derivatization. The 3,5-dichlorobenzoate group can be selectively hydrolyzed under basic conditions to yield benzothiazol-2-ylmethanol, which serves as a versatile intermediate for constructing diverse 2-substituted benzothiazole libraries via nucleophilic substitution, Mitsunobu coupling, or oxidation to the aldehyde [4]. The symmetrical dichloro pattern simplifies the ¹H-NMR analysis of intermediates relative to asymmetrical isomers, reducing characterization time in parallel synthesis workflows. Procurement in multi-gram quantities with ≥95% purity and certificate of analysis including ¹H-NMR and LCMS is recommended for synthetic applications.

Quote Request

Request a Quote for Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.